molecular formula C16H12ClNO4S2 B2952477 Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-66-0

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2952477
CAS No.: 932354-66-0
M. Wt: 381.85
InChI Key: PYOQMFGRWKSXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a 4-chlorophenylsulfamoyl substituent at the 3-position and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQMFGRWKSXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiophene core. One common approach is the reaction of 1-benzothiophene-2-carboxylate with chlorophenylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the sulfamoyl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfamoyl group makes it a versatile intermediate in organic synthesis.

Biology: Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to explore its therapeutic applications in treating various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism by which Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to inflammation and microbial resistance.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key analogs include derivatives with sulfamoyl, amino, nitro, and hydroxyl groups on the phenyl ring. These substitutions alter electronic effects, steric bulk, and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Substituent Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
Methyl 3-[(4-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) 4-Nitro (amino) 368.35 60 139–140 IR: Nitro (~1520, 1348 cm⁻¹); NMR: δ 8.1–6.8
Methyl 3-[(2-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3k) 2-Nitro (amino) 368.35 75 209–210 IR: Nitro (~1530, 1355 cm⁻¹); NMR: δ 8.3–7.0
Methyl 3-[(4-Hydroxyphenyl)amino]-1-benzothiophene-2-carboxylate (3m) 4-Hydroxy (amino) 340.37 50 166–167 IR: O-H (~3400 cm⁻¹); NMR: δ 7.4–6.6
Methyl 3-{[4-(Acetylamino)phenyl]amino}-1-benzothiophene-2-carboxylate (3o) 4-Acetylamino (amino) 381.43 55 240–241 IR: Amide (~1650 cm⁻¹); NMR: δ 7.6–6.8
Methyl 3-[(2-Fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 2-Fluoro (sulfamoyl) 365.40 N/A N/A Likely IR: S=O (~1170, 1350 cm⁻¹)
Key Observations:
  • Substituent Position and Melting Points : The 2-nitrophenyl analog (3k) exhibits a significantly higher melting point (209–210°C) compared to the 4-nitrophenyl derivative (3i, 139–140°C), likely due to enhanced crystal packing efficiency from ortho-substituent steric effects .
  • Electron-Withdrawing vs.
  • Synthetic Yields: Amino-substituted derivatives (e.g., 3j, 79% yield) generally exhibit higher yields than sulfamoyl analogs, possibly due to milder reaction conditions in copper-catalyzed coupling .

Heterocyclic Core Modifications

The replacement of benzothiophene with thiophene in N-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide () reduces aromatic π-system conjugation, altering electronic properties and molecular weight (434.96 g/mol vs. ~365–381 g/mol for benzothiophene analogs). This modification may influence binding interactions in biological systems or crystal packing .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Sulfamoyl-containing compounds exhibit characteristic S=O stretching vibrations (~1150–1350 cm⁻¹), distinct from nitro (~1350–1520 cm⁻¹) or hydroxy (~3400 cm⁻¹) groups in amino-substituted analogs .
  • NMR Shifts : The 4-chlorophenylsulfamoyl group in the target compound would likely cause downfield shifts in ¹H-NMR (e.g., δ 7.5–7.8 for aromatic protons) due to electron withdrawal, consistent with trends in fluorophenyl analogs .
  • Crystallography: Tools like SHELXL and Mercury () enable comparative analysis of molecular conformations.

Biological Activity

Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzothiophene derivatives, characterized by a fused bicyclic structure that includes both benzene and thiophene rings. The presence of a sulfamoyl group and a chlorophenyl substituent enhances its chemical properties, making it a candidate for various biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve interactions with specific molecular targets, such as enzymes or receptors, which modulate their activity and lead to desired biological effects. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

In a comparative analysis, certain derivatives exhibited IC50 values indicating potent anticancer activity. For example, compounds with electron-donating groups demonstrated enhanced activity compared to those with electron-withdrawing groups .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl group is believed to influence its pharmacological properties significantly. Comparative studies with other benzothiophene derivatives show that modifications in substituents can lead to variations in biological efficacy. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific targets .

Study 1: Anticancer Activity Assessment

A recent study evaluated various derivatives of benzothiophene for their anticancer properties. This compound was included in this assessment, demonstrating significant cytotoxic effects on HeLa cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial efficacy of several sulfamoyl derivatives, including this compound. The results indicated that this compound exhibited potent inhibition against Bacillus subtilis, suggesting its potential as an antibacterial agent .

Table 1: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
This compoundAnticancerHeLaTBD
This compoundAntimicrobialBacillus subtilisTBD

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityExample CompoundReference
Electron-donating group (e.g., -OCH3)Increases activityMethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Electron-withdrawing group (e.g., -Cl)Decreases activityThis compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.